2,N-Dibenzyl-malonamic acid ethyl ester
Description
2,N-Dibenzyl-malonamic acid ethyl ester is a malonic acid derivative featuring dual benzyl groups on the nitrogen atom and an ethyl ester moiety. By analogy, the ethyl ester variant likely follows a similar pathway, substituting methyl iodide (MeI) with ethylating agents. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of functionalized malonates and heterocyclic systems.
Properties
IUPAC Name |
ethyl 2-benzyl-3-(benzylamino)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-2-23-19(22)17(13-15-9-5-3-6-10-15)18(21)20-14-16-11-7-4-8-12-16/h3-12,17H,2,13-14H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMZFUUBJHIFDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643054 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,N-Dibenzyl-malonamic acid ethyl ester typically involves the reaction of malonic acid diethyl ester with benzylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the enolate intermediate. The enolate then undergoes nucleophilic substitution with benzylamine to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
2,N-Dibenzyl-malonamic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2,N-Dibenzyl-malonamic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,N-Dibenzyl-malonamic acid ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and receptors, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Key Observations :
- Substituent Complexity : 2,N-Dibenzyl-malonamic acid ethyl ester exhibits greater steric hindrance due to dual benzyl groups compared to simpler alkyl-substituted analogs like diethyl 2-butylmalonate .
Ethyl Esters with Aromatic/Functional Groups
Table 2: Functional Ethyl Ester Derivatives
Key Observations :
- Biological Relevance : Unlike phytanic acid ethyl ester (a lipid derivative) or benzathine benzylpenicillin (a pharmaceutical salt) , this compound is primarily a synthetic intermediate.
- Reactivity: The presence of dual benzyl groups may enhance solubility in organic solvents compared to polar derivatives like ethyl 2-(2,4-dimethoxybenzylamino)acetate .
Thermal and Solvent Stability
While direct data for this compound are absent, and highlight the temperature- and solvent-dependent behavior of structurally related ethyl esters:

- Thermal Stability: N-Acetyl aromatic amino acid ethyl esters (e.g., phenylalanine, tyrosine) show absorbance peak shifts between 0–100°C, suggesting sensitivity to thermal degradation .
- Solvent Effects : Ethylene glycol-water mixtures alter dielectric constants, impacting the spectroscopic profiles of ethyl esters . These findings imply that this compound may require controlled solvent environments for stability.
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